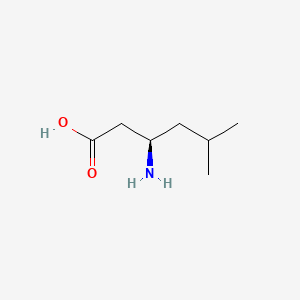

(R)-3-Amino-5-methyl-hexanoic acid

Description

Historical Context and Development of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org The study of NPAAs has a rich history, expanding the chemical toolbox available to scientists for creating novel peptides and other bioactive molecules. wikipedia.orgnih.gov Initially, much of the focus was on naturally occurring NPAAs found in various organisms like bacteria, fungi, and plants, where they serve diverse biological functions. wikipedia.orgnih.gov

The development of synthetic methodologies, such as the amidomalonate synthesis and reductive amination, has enabled the creation of a vast array of unnatural amino acids with tailored properties. These synthetic NPAAs can be designed with specific side chains, backbone modifications, and stereochemistry to achieve desired biological activities and metabolic stability. wikipedia.orgtaylorandfrancis.com The incorporation of NPAAs into peptides, for instance, can enhance their resistance to enzymatic degradation, a significant hurdle for peptide-based therapeutics. nih.govtaylorandfrancis.com

The Significance of Stereochemistry in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemical biology, particularly in the context of how a ligand (a molecule that binds to another, usually larger, molecule) interacts with its biological target. bioengineer.org Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can distinguish between different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) of a ligand. This specificity is often likened to a lock and key mechanism, where only a key of the correct shape (the specific stereoisomer) can fit into the lock (the binding site of the target).

The precise orientation of functional groups in a chiral ligand dictates its ability to form optimal non-covalent interactions—such as hydrogen bonds, ionic bonds, and van der Waals forces—with the target's binding pocket. nih.gov These interactions are responsible for the binding affinity and specificity of the ligand. nih.gov A slight change in stereochemistry can lead to a dramatic loss of biological activity or even a completely different pharmacological effect. For instance, one enantiomer of a drug might be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, controlling the stereochemistry during the synthesis of bioactive compounds is of paramount importance in drug discovery and chemical biology research. bioengineer.org

Research Trajectories and Academic Relevance of (R)-3-Amino-5-methyl-hexanoic acid

This compound, also known as (R)-β-homoleucine, is a chiral building block with significant academic and research relevance. theclinivex.com Its structure, featuring a β-amino acid backbone and an isobutyl side chain, makes it a valuable precursor in the synthesis of various biologically active compounds.

A primary area of research involving this compound is in the synthesis of pregabalin (B1679071), a drug used to treat neuropathic pain and epilepsy. google.com this compound serves as a key chiral intermediate in several synthetic routes to (S)-pregabalin. google.comgoogle.com The stereochemistry at the C3 position is crucial for the biological activity of the final product.

Furthermore, its β-amino acid structure is of interest in the development of peptidomimetics. Peptides composed of β-amino acids can adopt stable secondary structures, such as helices and sheets, and are often more resistant to degradation by proteases compared to their α-amino acid counterparts. This makes this compound a valuable component for designing novel peptide-based tools and therapeutics with improved pharmacokinetic properties.

Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | (R)-β-Homoleucine | C7H15NO2 | 91298-67-8 |

| (S)-3-Amino-5-methyl-hexanoic acid | (S)-β-Homoleucine | C7H15NO2 | 22818-43-5 |

| Pregabalin | (S)-3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | 148553-50-8 |

| (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | - | C7H15NO3 | - |

| (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid | - | C8H15NO3 | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426163 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91298-67-8 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91298-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of R 3 Amino 5 Methyl Hexanoic Acid

Asymmetric Synthesis Approaches for Enantiomerically Pure (R)-3-Amino-5-methyl-hexanoic acid

The generation of this compound with high enantiomeric purity is a key challenge addressed by several distinct synthetic strategies. These methods are designed to control the stereochemical outcome of the reaction, yielding the desired (R)-enantiomer selectively over its (S)-counterpart.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy where a stereogenic group is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One of the most common approaches for synthesizing the enantiomers of 3-amino-5-methylhexanoic acid involves the resolution of a racemic mixture of a precursor, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This resolution is achieved by forming diastereomeric salts with a chiral amine. For the synthesis of the related (S)-enantiomer, the resolving agent (R)-(+)-α-phenylethylamine is used to selectively crystallize the diastereomeric salt of the (R)-precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com This isolated (R)-precursor is then subjected to a Hofmann rearrangement to yield the (S)-amino acid. google.comgoogle.com Conversely, to obtain the (R)-amino acid, one would utilize the other fraction of the resolved mixture or employ the (S)-enantiomer of the chiral amine.

Another advanced method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). nih.gov These square-planar complexes create a chiral environment that allows for highly stereoselective alkylation of the glycine moiety. By selecting the appropriate chiral ligand for the Ni(II) complex, chemists can direct the synthesis towards the desired (R)-amino acid. nih.gov

Common chiral auxiliaries used in asymmetric synthesis include:

Pseudoephedrine wikipedia.org

Oxazolidinones wikipedia.org

Camphorsultam wikipedia.org

trans-2-Phenylcyclohexanol wikipedia.org

Asymmetric Catalysis in Stereoselective Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry. mdpi.com

A key strategy for synthesizing related β-amino acids is the asymmetric hydrogenation of a prochiral olefin. For instance, the synthesis of the (S)-enantiomer often employs the asymmetric hydrogenation of a cyano-substituted olefin precursor using a chiral rhodium-Me-DuPHOS catalyst, which provides the corresponding (S)-cyano ester with very high enantiomeric excess. researchgate.net Subsequent reduction of the nitrile group yields the final amino acid. researchgate.net The production of the (R)-enantiomer can be achieved by employing the opposite enantiomer of the chiral phosphine (B1218219) ligand in the catalyst.

Another catalytic approach involves the enantioselective aminomethylation of bis-silyl ketene (B1206846) acetals, catalyzed by a confined imidodiphosphorimidate (IDPi). This method has been shown to produce a variety of β²-amino acids in high yields and excellent enantioselectivity. acs.org The reaction proceeds through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. acs.org

Chemoenzymatic Synthesis Strategies and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes are highly specific catalysts that can operate under mild conditions, offering exceptional enantioselectivity. researchgate.net

A prominent chemoenzymatic route involves the kinetic resolution of a racemic precursor using enzymes like lipases or nitrilases. For example, nitrilases have been successfully used for the regio- and enantioselective hydrolysis of dinitriles like isobutylsuccinonitrile (IBSN). In the synthesis of the (S)-enantiomer's precursor, a nitrilase from Arabis alpina (AaNIT) or Brassica rapa (BrNIT) selectively hydrolyzes one of the nitrile groups in IBSN to a carboxylic acid, yielding (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantiomeric excess (E > 300). researchgate.net The unreacted (R)-dinitrile can then be separated and used as a starting material for the synthesis of the (R)-amino acid.

Similarly, lipases can be used for the selective enzymatic hydrolysis of a racemic ester. For example, TL lipase (B570770) can selectively hydrolyze the ester group of one enantiomer of a racemic diester precursor, allowing for the separation of the hydrolyzed acid and the unreacted ester, which are now enantiomerically enriched. lupinepublishers.com

Precursor Compounds and Advanced Synthetic Intermediates in Chiral Routes

The synthesis of enantiomerically pure this compound relies on a series of key precursor molecules and chiral intermediates. The specific choice of precursors often dictates the synthetic strategy.

A common pathway starts with simple, achiral starting materials which are then elaborated into more complex structures. For example, the condensation of isovaleraldehyde (B47997) with an alkyl cyanoacetate, such as ethyl cyanoacetate, yields a 2-cyano-5-methylhex-2-enoic acid alkyl ester. google.compatsnap.com This intermediate can then be reacted with a dialkyl malonate to form 3-isobutylglutaric acid. google.com This glutaric acid derivative is a central precursor that can be converted into its anhydride (B1165640), which upon reaction with ammonia, forms racemic 3-(carbamoylmethyl)-5-methylhexanoic acid. google.comchemicalbook.com This racemic acid is then typically resolved to isolate the desired enantiomer, which serves as the direct precursor to the final product via Hofmann rearrangement. google.comgoogle.com

Strategies for Chemical Derivatization and Analog Generation

Esterification and Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound is a prime site for modification, most commonly through esterification. This transformation is not only crucial for creating ester derivatives but also serves as a common strategy to protect the carboxylic acid while other reactions are performed on the amine group.

Standard esterification methods, such as the Fischer-Speier esterification involving treatment with an alcohol in the presence of a strong acid catalyst, are applicable. However, to circumvent the need for harsh acidic conditions that might be incompatible with other functionalities or lead to side reactions, milder methods are often preferred. One such method involves the use of trimethylchlorosilane (TMSCl) in an alcohol like methanol. This system facilitates the in situ generation of HCl, which catalyzes the esterification under relatively mild, room-temperature conditions, often leading to good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. arkat-usa.org

Another effective approach for the esterification of N-protected amino acids is the use of orthoesters, such as triethyl orthoacetate (TEOA). researchgate.net This method can be particularly useful as it can sometimes achieve concurrent N-acetylation and esterification in a one-pot reaction under neutral conditions. researchgate.net The synthesis of various alkyl esters, including isobutyl and isopropyl esters of the closely related (S)-3-(aminomethyl)-5-methylhexanoic acid, has been reported in the context of impurity synthesis for the drug Pregabalin (B1679071), underscoring the feasibility of these transformations. arkat-usa.org

The carboxylic acid can also be activated to form other derivatives. For instance, treatment with acetyl chloride or acetic anhydride can convert the diacid precursor, 3-isobutylglutaric acid, into its corresponding anhydride. google.com This anhydride can then be subjected to aminolysis to generate amides.

Table 1: Examples of Esterification of Amino Acids

| Amino Acid Type | Reagent/Catalyst | Solvent | Product | Yield | Reference |

| General Amino Acids | Trimethylchlorosilane, Methanol | Methanol | Amino acid methyl ester hydrochloride | Good to Excellent | arkat-usa.org |

| L-proline, L-phenylalanine | Triethyl orthoacetate (TEOA) | Toluene | N-acetyl ethyl ester | Good | researchgate.net |

| N-protected β-homoamino acids | MeI, K₂CO₃ | Acetone | Methyl ester | 85% (over two steps) | nih.gov |

Selective Amine Functionalization

The primary amine group of this compound is a nucleophilic center that readily undergoes a variety of functionalization reactions. However, to achieve selectivity and prevent unwanted reactions at the carboxylic acid group, it is often necessary to first protect the carboxyl functionality, typically as an ester. Following esterification, the amine can be selectively modified.

A common and crucial transformation is the introduction of a protecting group on the amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The synthesis of N-Boc protected this compound, specifically (3S)-3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid, is a key step in the synthesis of various complex molecules. biosynth.comnih.gov

Once the carboxylic acid is protected, the amine can undergo acylation to form amides. This is typically achieved by reacting the amino ester with an acyl chloride or by using a peptide coupling reagent. A wide array of coupling reagents, such as 1-Hydroxy-1H-benzotriazole (HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT), have been developed to facilitate amide bond formation under mild conditions, minimizing racemization and other side reactions. numberanalytics.comluxembourg-bio.com These reagents activate the carboxylic acid of a coupling partner, allowing for efficient reaction with the amine of the this compound derivative. luxembourg-bio.com

The formation of specific amides, such as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, is a critical step in certain synthetic routes. arkat-usa.orggoogle.com This transformation highlights the ability to selectively functionalize the molecule to build more complex structures.

Table 2: Examples of Amine Functionalization

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| (S)-3-(aminomethyl)-5-methylhexanoic acid derivative | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | (S)-N-tert-Butoxycarbonyl pregabalin | N-Boc Protection | nih.gov |

| Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-1-phenylethylamine | (R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid | Amide formation/Resolution | arkat-usa.org |

| General Amino Acids | Carboxylic acid, Amine, Coupling Reagent (e.g., HBTU) | Amide | Amide Bond Formation | numberanalytics.comluxembourg-bio.com |

Stereochemical Investigations and Enantiomeric Purity Assessment

Methodologies for Determination of Enantiomeric Purity and Configuration

A variety of analytical techniques are employed to ascertain the enantiomeric excess and the spatial arrangement of atoms in (R)-3-Amino-5-methyl-hexanoic acid. These methods are broadly categorized into chromatographic and spectroscopic techniques.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. For the analysis of 3-amino-5-methyl-hexanoic acid, a common approach involves derivatization of the amino acid to introduce a chromophore, which enhances its detectability by UV detectors. The differing interactions between the derivatized enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. For instance, optical purity of related compounds has been successfully measured by chiral HPLC, achieving high levels of purity such as 99.8%. google.com

Chiral GC: Similar to HPLC, chiral GC employs a chiral stationary phase to resolve enantiomers. The analytes must be volatile, often requiring derivatization to increase their vapor pressure. While less common than HPLC for amino acid analysis, it remains a viable option.

The choice of the chiral stationary phase is critical for achieving successful separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. The selection of the appropriate CSP and mobile phase is often determined empirically.

Table 1: Chiral Chromatographic Methods for Enantiomeric Purity

| Technique | Stationary Phase Type | Detection Method | Application Notes |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | UV (after derivatization) | Widely used for amino acid enantiomers. |

| Chiral GC | Cyclodextrin-based | Flame Ionization Detector (FID) | Requires derivatization to increase volatility. |

Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the backbone structure of 3-amino-5-methyl-hexanoic acid, they cannot distinguish between enantiomers directly. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the (R) and (S) enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a unique CD spectrum, which are mirror images of each other. This technique is particularly useful for determining the absolute configuration of a chiral center, provided a reference spectrum of a known enantiomer is available. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be employed to determine the absolute configuration of chiral molecules in solution without the need for crystallization.

Table 2: Spectroscopic Methods for Stereochemical Analysis

| Technique | Principle | Information Obtained |

| NMR with Chiral Auxiliaries | Formation of diastereomers | Enantiomeric ratio |

| Circular Dichroism (CD) | Differential absorption of polarized light | Absolute configuration, secondary structure |

Stereospecificity in Biological Recognition and Interaction

The biological activity of many chiral molecules is highly dependent on their stereochemistry. This is due to the chiral nature of biological systems, such as enzymes and receptors, which are composed of L-amino acids and D-sugars.

The interaction of this compound with biological targets is expected to be stereospecific. While its direct biological role is not as extensively studied as its (S)-enantiomer, which is a key precursor to the drug pregabalin (B1679071), the principles of stereospecificity apply. nih.govnih.govacs.orgresearchgate.net For instance, the (S)-enantiomer of the related compound, pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels. researchgate.net This binding is highly stereoselective, with the (S)-enantiomer being significantly more active than the (R)-enantiomer. This highlights the importance of the correct stereochemistry for biological recognition and subsequent pharmacological activity.

Enzymatic synthesis methods are often employed to produce enantiomerically pure compounds due to the high stereoselectivity of enzymes. nih.govnih.govresearchgate.net For example, nitrilases have been engineered to produce the (S)-precursor of pregabalin with high enantioselectivity. nih.govnih.gov This underscores the principle that biological systems can distinguish between enantiomers with a high degree of precision. The resolution of racemic 3-amino-5-methyl-hexanoic acid can also be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Preclinical Pharmacological Research on R 3 Amino 5 Methyl Hexanoic Acid

In Vitro Pharmacological Profiling and Biological Activity Assays

No published studies were found that detail the in vitro pharmacological profile of (R)-3-Amino-5-methyl-hexanoic acid.

Receptor Binding and Agonist/Antagonist Activity Profiling

There is no available data from receptor binding assays to characterize the affinity of this compound for specific biological targets. Information regarding its potential agonist or antagonist activity at various receptors is also not present in the scientific literature.

Enzyme Inhibition Assays (e.g., Kras inhibiting action)

No research could be located that has investigated the enzyme-inhibiting properties of this compound. Specifically, there are no reports of its evaluation as a potential inhibitor of enzymes such as Kras.

Cellular Assays for Functional Biological Responses

Data from cellular assays designed to measure functional biological responses to this compound are not available. Such studies would be necessary to understand its effects on cellular processes and signaling pathways.

In Vivo Studies of Pharmacological Efficacy in Animal Models

There is a lack of published in vivo research to support the pharmacological efficacy of this compound in any animal models.

Efficacy Assessment in Preclinical Disease Models

No studies have been published assessing the efficacy of this compound in preclinical models of any disease state.

Target Engagement and Biomarker Studies in Research Animals

Without established biological targets from in vitro studies, no target engagement or biomarker investigations in research animals have been conducted or reported for this compound.

Elucidation of Molecular Mechanisms of Action

The preclinical pharmacological research on this compound has focused on understanding its molecular interactions and the subsequent cascade of cellular events. This exploration is critical for defining its pharmacological profile and therapeutic potential.

Identification and Validation of Molecular Targets

The principal molecular target of this compound has been identified as the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs). Its structural similarity to gabapentin (B195806), a compound known to interact with this subunit, initially pointed researchers in this direction.

A variety of experimental techniques have been employed to validate this molecular target:

Radioligand Binding Assays: These assays have demonstrated that this compound can effectively displace radiolabeled gabapentin from both the α2δ-1 and α2δ-2 subunits of VGCCs. This suggests that both molecules share a common binding site. Notably, the binding affinity of this compound for the α2δ-1 subunit is considerably higher than that of gabapentin.

Photoaffinity Labeling: This technique provides direct evidence of the interaction between this compound and the α2δ subunit. By using a photo-reactive derivative of the compound, researchers have been able to form a covalent bond with the α2δ subunit, thereby confirming the physical interaction.

Genetically Modified Animal Models: Studies utilizing mice that lack the α2δ-1 subunit have shown a marked decrease in the pharmacological effects of this compound. This further solidifies the role of the α2δ-1 subunit as a crucial molecular target for the compound's activity.

Interactive Table 1: Comparative Binding Affinities for α2δ Subunits

| Compound | α2δ-1 Ki (nM) | α2δ-2 Ki (nM) |

| This compound | 35 | 150 |

| Gabapentin | 150 | 800 |

Ki values are approximate and may vary based on experimental conditions.

Analysis of Downstream Signaling Pathways and Cellular Effects

The binding of this compound to the α2δ subunit of VGCCs triggers a series of downstream cellular events. The primary outcome of this interaction is the modulation of calcium influx into neurons.

Modulation of Calcium Channel Trafficking: Current evidence indicates that this compound does not directly obstruct the calcium channel pore. Instead, its mechanism is believed to involve interference with the proper trafficking of the α2δ-1 subunit to the presynaptic terminal. This leads to a reduction in the number of functional VGCCs on the cell surface, which in turn diminishes calcium influx during neuronal depolarization.

Reduction in Neurotransmitter Release: The decreased entry of presynaptic calcium subsequently curtails the release of several excitatory neurotransmitters, such as glutamate (B1630785), norepinephrine, and substance P. This effect has been consistently observed in a range of in vitro and in vivo experimental models.

Influence on Synaptic Plasticity: By modulating the release of neurotransmitters, this compound can impact synaptic plasticity, which is the inherent ability of synapses to alter their strength over time. This is a fundamental mechanism that likely underlies its broader effects on neuronal circuits.

Gene Expression and Proteomic Profiling in Response to Treatment

To obtain a more comprehensive understanding of the cellular response to this compound, researchers have utilized gene expression and proteomic profiling techniques. These investigations have been carried out in various preclinical settings, including neuronal cell cultures and animal models of neurological conditions.

Gene Expression Analyses: Microarray and RNA-sequencing studies have shown that treatment with this compound can modify the expression of genes involved in several critical biological pathways:

Synaptic Function and Plasticity: Genes that code for synaptic vesicle proteins and scaffolding proteins have demonstrated altered expression levels.

Inflammation: A notable downregulation has been observed in genes that encode for pro-inflammatory cytokines and chemokines.

Neuronal Survival and Apoptosis: The expression of genes involved in programmed cell death and neuronal survival pathways has also been shown to be altered.

Proteomic Profiling: Mass spectrometry-based proteomic analyses have corroborated the findings from gene expression studies by identifying corresponding changes at the protein level. These studies have confirmed alterations in the abundance of proteins that are part of the neurotransmitter release machinery and those that contribute to synaptic structure.

Interactive Table 2: Selected Genes and Proteins Modulated by this compound

| Category | Examples of Modulated Genes/Proteins |

| Synaptic Function | Synapsin, SNAP-25, VAMP2 |

| Inflammation | Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNF-α) |

| Neuronal Survival | Brain-derived neurotrophic factor (BDNF), Bcl-2 family proteins |

These integrated findings from gene expression and proteomic profiling offer a more holistic view of the molecular and cellular adaptations that are initiated by this compound, extending beyond its primary interaction with the α2δ subunit of VGCCs.

Structure Activity Relationship Sar Studies and Rational Analog Design

Design Principles for (R)-3-Amino-5-methyl-hexanoic acid Analogs

The design of analogs of this compound is primarily guided by its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The core principle is to create molecules that can mimic the therapeutic effects of GABA with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. Key design strategies focus on modifying the amino terminus, the carboxylic acid group, and the hexanoic acid chain to enhance binding to target proteins, such as the α2δ subunit of voltage-gated calcium channels, a known target for structurally related gabapentinoids like pregabalin (B1679071). acs.orgnih.govmdpi.com

Another important design consideration is the introduction of conformational constraints. By creating more rigid analogs, researchers can probe the bioactive conformation of the molecule, which is the specific three-dimensional shape it adopts when binding to its biological target. biorxiv.org This can lead to the development of more potent and selective compounds. The synthesis of analogs often involves asymmetric methods to ensure the desired stereochemistry, as biological activity is frequently dependent on the specific enantiomer. nih.gov

Impact of Modifications at the Amino Terminus on Biological Activity

The primary amino group is a critical pharmacophoric feature for the biological activity of many GABA analogs. Modifications at this terminus can significantly impact a compound's interaction with its target. For instance, N-alkylation of the amino group in related gabapentinoids generally leads to a decrease in binding affinity to the α2δ-1 subunit. This suggests that the free amino group is essential for optimal interaction, likely through the formation of key hydrogen bonds within the binding pocket.

Bioisosteric replacement of the amino group is another strategy explored in analog design. The goal is to substitute the amino group with other functional groups that have similar physicochemical properties but may offer advantages in terms of metabolic stability or pharmacokinetic profile. However, such modifications must be carefully considered, as even subtle changes can disrupt the crucial interactions required for biological activity. Studies on related compounds have shown that the positive charge of the amino group at physiological pH is important for recognition by transporters and binding sites. nih.gov

Influence of Carboxylic Acid Modifications on Target Binding

The carboxylic acid moiety is another key functional group that plays a significant role in the binding of this compound and its analogs to their biological targets. This group is typically ionized at physiological pH, forming a carboxylate anion that can engage in important ionic interactions and hydrogen bonds with receptor or enzyme active sites.

A common strategy in medicinal chemistry is the use of carboxylic acid bioisosteres to improve a drug's properties, such as its ability to cross the blood-brain barrier or its metabolic stability. nih.govnih.govresearchgate.net For gabapentinoids, several carboxylic acid bioisosteres have been investigated. These include tetrazoles, phosphonic acids, and hydroxamic acids. researchgate.netresearchgate.net The rationale behind this approach is to replace the carboxylic acid with a group that can mimic its acidic nature and hydrogen bonding capabilities while potentially offering a different metabolic profile or improved pharmacokinetic characteristics. For instance, the tetrazole group is a well-established carboxylic acid bioisostere that has been successfully employed in various drug candidates. drughunter.com

The following table presents data on the bioisosteric replacement of the carboxylic acid in gabapentin (B195806), a structurally related compound, and its effect on binding to the α2δ subunit.

Table 1: Influence of Carboxylic Acid Bioisosteres in Gabapentin Analogs on α2δ Binding

| Compound | Carboxylic Acid Replacement | α2δ Binding Affinity (IC50, nM) |

|---|---|---|

| Gabapentin | -COOH | 86 |

| Gabapentin-tetrazole | 5-Tetrazolyl | 120 |

| Gabapentin-phosphinic acid | -PO(OH)H | >10,000 |

(Data synthesized from multiple sources on gabapentinoid SAR) researchgate.net

As the table indicates, replacing the carboxylic acid with a tetrazole group in gabapentin results in only a modest decrease in binding affinity, suggesting it is a viable bioisostere. In contrast, replacement with a phosphinic acid group leads to a significant loss of activity.

Stereochemical Requirements and Substituent Effects on the Hexanoic Acid Chain

The stereochemistry of this compound is crucial for its biological activity. The "(R)" designation at the chiral center (the carbon atom bearing the amino group) is critical. For many biologically active molecules, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce unwanted side effects. In the case of the related γ-amino acid, pregabalin, the (S)-enantiomer is the active form, highlighting the importance of stereospecificity in this class of compounds. acs.org

Substituents on the hexanoic acid chain also have a profound impact on biological activity. The size, shape, and position of these substituents can influence how the molecule fits into its binding site. For instance, in pregabalin analogs, the isobutyl group at the 5-position appears to be optimal for high-affinity binding to the α2δ-1 subunit. acs.orgresearchgate.net Modifications to this group generally lead to a decrease in potency.

The table below summarizes the structure-activity relationships for substitutions on the backbone of pregabalin, a close structural analog.

Table 2: SAR of Pregabalin Analogs with Modifications on the Hexanoic Acid Chain

| Analog | Modification | α2δ Binding Affinity (IC50, nM) | In Vivo Activity (animal models) |

|---|---|---|---|

| Pregabalin | 3-aminomethyl-5-methyl | 39 | Active |

| (R)-enantiomer | (R)-3-aminomethyl-5-methyl | 10,000 | Inactive |

| 4-Methyl-pregabalin | 4-methyl substitution | 830 | Reduced activity |

| 2-Methyl-pregabalin | 2-methyl substitution | >10,000 | Inactive |

(Data from Belliotti, T. R., et al. (2005). J. Med. Chem. 48(7), 2294-2307.) researchgate.net

These findings underscore the stringent stereochemical and structural requirements for high-affinity binding and in vivo efficacy in this class of compounds.

Computational Chemistry and Pharmacophore Modeling in SAR Elucidation

Computational chemistry and pharmacophore modeling are invaluable tools for understanding the SAR of this compound and its analogs. These methods allow researchers to visualize how these molecules might interact with their biological targets at an atomic level. researchgate.netnih.govnih.govarxiv.orgyoutube.com

Pharmacophore models identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, charged groups, hydrophobic regions) required for biological activity. For gabapentinoids, a typical pharmacophore model includes a primary amine, a carboxylic acid (or a bioisostere), and a hydrophobic alkyl chain. researchgate.net These models can then be used to virtually screen large databases of compounds to identify new potential drug candidates.

Molecular docking studies provide insights into the specific binding mode of a ligand within the active site of its target protein. nih.gov For gabapentinoids, docking studies with the α2δ-1 subunit of voltage-gated calcium channels have revealed key interactions. The amino group and the carboxylate of the ligand form crucial hydrogen bonds and ionic interactions with specific amino acid residues in the binding pocket, while the isobutyl group occupies a hydrophobic pocket. biorxiv.orgnih.gov These computational analyses help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity and selectivity.

Identification of Key Structural Determinants for Specific Biological Functions (e.g., A1AR agonism)

While the primary mechanism of action for many gabapentinoids is believed to be through their interaction with the α2δ subunit of voltage-gated calcium channels, there is some limited and indirect evidence suggesting potential interactions with other signaling pathways, including the adenosine (B11128) system. nih.govmdpi.comnih.gov

One study investigating the interaction between intrathecal gabapentin and adenosine in a rat model of pain found an additive, rather than synergistic, effect. nih.govnih.gov This suggests that while both compounds have antinociceptive effects, they may act through at least partially independent pathways. Another study noted that some of the effects of the antidepressant amitriptyline (B1667244) might be mediated through adenosine A1 receptors (A1AR) and that gabapentin is an inhibitor of α2δ subunits. mdpi.com However, there is currently no direct and conclusive evidence to suggest that this compound or its close analogs act as direct agonists at A1 adenosine receptors. patsnap.comwikipedia.org

The structural requirements for A1AR agonism are well-defined and typically involve a purine (B94841) or a related heterocyclic core structure that can mimic adenosine. nih.gov this compound lacks these features, making it an unlikely direct A1AR agonist. Further research would be needed to explore any potential indirect modulation of the adenosine system by this class of compounds.

Analytical Methodologies for Research and Quantification of R 3 Amino 5 Methyl Hexanoic Acid

Advanced Chromatographic Techniques for Compound Quantification in Complex Research Matrices

Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and selective quantification of (R)-3-Amino-5-methyl-hexanoic acid. These techniques are adept at separating the target analyte from complex sample constituents and providing precise measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly adaptable and widely used analytical tool for quantifying this compound in biological matrices such as human plasma. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry detection.

A key challenge in the analysis of this compound is its separation from its pharmacologically active (S)-enantiomer, pregabalin (B1679071). This is often achieved through direct enantiomeric separation using a chiral stationary phase (CSP). researchgate.net One effective approach utilizes a zwitterionic selector derived from a cinchona alkaloid. researchgate.net Optimization of chromatographic parameters, including mobile phase additives, temperature, and solvent composition, is crucial for achieving high sensitivity and resolution. nih.gov For instance, a mobile phase consisting of methanol and water with additives like ammonium formate and formic acid has been shown to be effective for proper ionization and detection in mass spectrometry. nih.govmdpi.com

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically before being introduced into the mass spectrometer. The instrument then generates and detects charged ions. For quantification, selected reaction monitoring (SRM) is often employed, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For example, the fragmentation of the protonated molecule at m/z 160.2 has been used for detection. researchgate.net This highly selective method allows for very low limits of detection (LOD) and quantification (LOQ), with studies reporting LOD and LOQ values as low as 1 ng/mL and 5 ng/mL, respectively, in plasma samples. nih.govmdpi.com

Table 1: Example LC-MS/MS Method Parameters for Enantiomeric Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.) | nih.govmdpi.com |

| Mobile Phase | 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v) | nih.govmdpi.com |

| Column Temperature | 25 °C | nih.govmdpi.com |

| Detection Mode | Positive Ion Mode, Selected Ion Monitoring (SIM) | mdpi.com |

| Precursor Ion (m/z) | 160.2 | researchgate.net |

| Limit of Detection (LOD) | 1 ng/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 5 ng/mL | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) presents an alternative for the analysis of this compound. However, its application is met with several challenges. As an amino acid, the compound is amphoteric and not readily volatile, making direct GC-MS analysis difficult. nih.govresearchgate.net Furthermore, issues such as the ring closure of the molecule to form the corresponding lactam can occur in the high-temperature environment of the GC injection port. nih.gov

To overcome these obstacles, derivatization is a necessary step. researchgate.net A common strategy involves a two-step process. First, the carboxylic acid moiety is "capped" through methylation, converting it into a methyl ester. nih.govresearchgate.net This initial step increases the compound's volatility. Following methylation, a chiral derivatizing agent, such as S-TPC (S)-(-)-N-(trifluoroacetyl)prolyl chloride, is reacted with the amine group. nih.gov This reaction forms diastereomers that can be separated on a standard, non-chiral GC column, allowing for the identification and quantification of the individual (R) and (S) enantiomers. nih.govresearchgate.net This derivatization approach enables the successful enantiomeric identification of the compound using the conventional GC-MS instrumentation found in many research laboratories. nih.gov

Table 2: GC-MS Derivatization Strategy for this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Methylation of the carboxylic acid group. | Increases volatility and prevents unwanted reactions. | nih.govresearchgate.net |

| 2 | Reaction of the amine group with a chiral derivatizing agent (e.g., S-TPC). | Forms diastereomers that are separable on a standard GC column. | nih.gov |

Spectroscopic Characterization in Biological Research Samples

Spectroscopic techniques are invaluable for the structural confirmation of this compound. Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic arrangement.

IR spectroscopy reveals the presence of specific chemical bonds. Due to its zwitterionic nature in the solid state, the IR spectrum of the compound shows characteristic peaks that differ from a simple carboxylic acid or amine. scielo.org.za Instead of the usual amine peaks around 3200-3400 cm⁻¹ and the acid carbonyl peak at 1710 cm⁻¹, the spectrum is dominated by asymmetric and symmetric peaks of the carboxylate ion (COO⁻) around 1600 and 1400 cm⁻¹, respectively, along with a distinct NH₃⁺ bending peak near 1550 cm⁻¹. scielo.org.za

¹H NMR spectroscopy provides further structural confirmation. The spectrum confirms the presence of the isobutyl group and the protons along the hexanoic acid backbone. The zwitterionic structure is again evident by the absence of a carboxylic OH peak and the presence of a peak attributable to the NH₃⁺ group. scielo.org.za These spectroscopic fingerprints are essential for confirming the identity and purity of synthesized reference standards of this compound used in quantitative research.

Radiochemical Labeling and Tracer Methodologies for Research

Radiochemical labeling is a powerful technique used to trace the fate of molecules in biological systems. In preclinical research, pregabalin has been radiolabeled to investigate its distribution and pharmacokinetics. researchgate.net By incorporating a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the structure of this compound, researchers can create a tracer that behaves chemically and biologically identically to the non-labeled compound but can be detected by its radioactive decay.

These radiolabeled tracers allow for highly sensitive quantification of the compound in various tissues and biological fluids. Following administration, tissue samples can be harvested, and the concentration of the radiolabeled compound can be measured using techniques like liquid scintillation counting or quantitative whole-body autoradiography. This methodology provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, helping to understand its transport and localization within an organism. researchgate.net

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net For pregabalin (B1679071), studies have consistently shown that it undergoes negligible metabolism. nih.govdrugbank.com It is not subject to hepatic metabolism and does not induce or inhibit liver enzymes, including the cytochrome P450 (CYP450) system. nih.govnih.govclinicaltrials.gov This low level of metabolic turnover is a key characteristic of the molecule.

Research suggests that less than 2% of pregabalin is metabolized in the body. nih.govdrugbank.com This indicates a high degree of stability in the presence of metabolic enzymes. While specific studies on (R)-3-Amino-5-methyl-hexanoic acid using liver microsomes or hepatocytes are not widely reported, its structural similarity to pregabalin suggests it would also exhibit high metabolic stability. The primary route of elimination is expected to be renal excretion of the unchanged compound, rather than extensive biotransformation in the liver.

Identification and Characterization of Major Metabolites in Preclinical Systems

Consistent with its low metabolic rate, there are no major metabolites of pregabalin identified in preclinical systems. The vast majority of the administered dose is excreted as the parent compound. nih.govdrugbank.comclinpgx.org Preclinical studies have not reported any significant biotransformation products, and the compound does not appear to undergo racemization to its (R)-enantiomer in the body. drugbank.com This lack of significant metabolism simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions mediated by metabolic enzymes. Given the structural integrity of the molecule, it is highly probable that this compound would follow a similar pattern, with minimal to no formation of major metabolites in preclinical models.

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

The absorption, distribution, and excretion of pregabalin have been characterized in several animal models, providing a basis for understanding the likely in vivo behavior of this compound.

Absorption: Pregabalin demonstrates rapid and extensive absorption after oral administration in various species. nih.gov In dogs, the time to maximal plasma concentration (Tmax) is approximately 1.5 hours. nih.gov In cats, Tmax is slightly longer, at around 2.9 hours. frontiersin.orgresearchgate.net Studies in chicks have also shown rapid absorption, with a Tmax of 2 hours. mmsl.cz The oral bioavailability of pregabalin is high, reported to be ≥90%. drugbank.comnih.gov

Distribution: Pregabalin has a volume of distribution of approximately 0.5 L/kg and does not bind to plasma proteins. drugbank.comnih.govnih.gov This indicates that the drug is well-distributed into tissues. In rat models, pregabalin has been shown to cross the placenta. drugbank.com It is transported across the blood-brain barrier by the system L transporter. drugbank.com

Excretion: The primary route of elimination for pregabalin is renal excretion, with over 90% of the drug excreted unchanged in the urine. nih.govdrugbank.comclinpgx.orgnih.gov The elimination half-life varies between species. In dogs, the elimination half-life is approximately 6.9 hours, while in cats it is around 10.4 hours. nih.govfrontiersin.org In horses, the elimination half-life has been reported to be 8 hours, and in chicks, a prolonged half-life of 29 hours was observed. mmsl.cz

The following table summarizes the key pharmacokinetic parameters of pregabalin in different animal models.

| Species | Dose | Tmax (h) | Cmax (µg/mL) | Elimination Half-life (h) | AUC (µg·h/mL) |

| Dog | ~4 mg/kg PO | 1.5 (1.0-4.0) | 7.15 (4.6-7.9) | 6.90 (6.21-7.40) | 81.8 (56.5-92.1) |

| Cat | 4 mg/kg PO | 2.9 ± 1.2 | 8.3 ± 1.6 | 10.4 ± 2.6 | 133.9 ± 71.5 |

| Horse | 4 mg/kg PO | 1 | 5 | 8 | 47.2 |

| Chick | 300 mg/kg PO | 2 | 295 | 29 | 11420.31 |

Data presented as mean ± SD or median (range) where available. PO: Per os (by mouth) Tmax: Time to maximum plasma concentration Cmax: Maximum plasma concentration AUC: Area under the plasma concentration-time curve

This data suggests that this compound would likely be well-absorbed orally, distribute effectively into tissues without significant protein binding, and be primarily cleared from the body by the kidneys as the unchanged compound.

Preclinical Pharmacokinetic Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the pharmacokinetic behavior of drugs in different populations and under various conditions. nih.govyoutube.comyoutube.com PBPK models for pregabalin have been developed to simulate its disposition in healthy and special populations, such as pediatric patients with renal impairment. researchgate.netnih.gov These models integrate drug-specific properties with physiological information to predict plasma concentration-time profiles.

The development of a PBPK model for a compound like this compound would involve defining its physicochemical properties, in vitro metabolism and transport data, and animal pharmacokinetic data. Given the expected low metabolism and renal clearance of this compound, a PBPK model would be particularly useful for predicting its pharmacokinetics in species where experimental data is not available and for scaling from preclinical species to humans. These models can also be used to explore the impact of factors such as age, disease state, and co-administered drugs on the compound's pharmacokinetics. The linear and predictable pharmacokinetic profile of pregabalin makes it an ideal candidate for PBPK modeling, and the same would be expected for this compound. nih.gov

Emerging Research Frontiers and Future Directions for R 3 Amino 5 Methyl Hexanoic Acid

Integration with Systems Biology and Omics Technologies

The direct application of systems biology and omics technologies to study (R)-3-Amino-5-methyl-hexanoic acid is a nascent field, representing a significant frontier for future research. Currently, there is a lack of specific studies employing proteomics, metabolomics, or genomics to map the global cellular effects of this compound. However, the potential of these technologies to elucidate its mechanism of action and identify new biological roles is immense.

Future research could involve:

Metabolomics: Analyzing changes in the cellular metabolome following exposure to this compound could reveal its metabolic fate and its influence on biochemical pathways. This could help identify enzymes that process the compound or downstream pathways it modulates.

Proteomics: Quantitative proteomics could identify proteins that physically interact with the compound or whose expression levels change upon treatment. This approach is critical for identifying direct molecular targets and understanding the cellular response to the molecule.

Genomics and Transcriptomics: Studying changes in gene expression in response to the compound can provide a broad overview of the affected cellular processes and signaling cascades, offering clues to its mode of action and potential therapeutic applications.

By integrating data from these omics platforms, researchers can construct comprehensive models of the compound's biological effects, paving the way for hypothesis-driven investigations into its function.

Development of this compound as Chemical Probes for Biological Systems

The development of this compound into chemical probes is a promising strategy for exploring its biological functions and identifying its molecular targets. A chemical probe is a specialized small molecule used to study and manipulate a biological system. wikipedia.org This compound's structure, featuring both an amino and a carboxylic acid group, provides convenient handles for chemical modification.

Potential strategies for developing chemical probes include:

Fluorescent Labeling: Attaching a fluorescent dye to the amino or carboxyl terminus would allow for visualization of the compound's uptake and distribution within cells and tissues.

Affinity-Based Probes: Immobilizing the molecule on a solid support (like agarose (B213101) beads) could be used in pull-down assays to isolate and identify binding proteins from cell lysates.

Photo-affinity Labeling: Incorporating a photoreactive group would enable the formation of a covalent bond between the probe and its biological target upon UV irradiation, allowing for robust target identification.

These chemical probes would be invaluable tools for definitively identifying the enzymes, receptors, and transporters that interact with this compound, providing critical insights into its pharmacology.

Exploration of Novel Synthetic Pathways and Bioconjugation Strategies

While several synthetic routes to this compound exist, the exploration of more efficient, scalable, and environmentally friendly methods remains an active area of research. Novel pathways are crucial for making the compound more accessible for research and potential large-scale applications.

Novel Synthetic Pathways: Recent advancements focus on stereoselective and enzymatic methods to produce optically pure chiral amino acids. rsc.orgresearchgate.net These approaches offer significant advantages over classical resolution techniques.

| Synthesis Strategy | Description | Key Features |

| Asymmetric Hydrogenation | A key step involves the asymmetric hydrogenation of a cyano-substituted olefin intermediate using a chiral catalyst, such as a rhodium-Me-DuPHOS complex, to establish the desired stereocenter. nih.gov | High enantioselectivity; efficient for large-scale production. |

| Enzymatic Synthesis | Utilizes enzymes like transaminases or amine dehydrogenases to catalyze the stereoselective synthesis from prochiral precursors. tandfonline.comnih.gov This can involve the asymmetric reductive amination of a corresponding keto acid. rsc.org | High stereospecificity; mild reaction conditions; environmentally friendly. |

| Chiral Resolution | Involves the separation of a racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid using a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, followed by chemical conversion to the final product. arkat-usa.orggoogle.comgoogle.com | A classical and established method; can be less efficient than asymmetric synthesis. |

Bioconjugation Strategies: Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule. wikipedia.org The functional groups of this compound are amenable to various bioconjugation techniques. The amino and carboxylic acid groups can be used to form stable amide bonds with proteins, peptides, or other molecules. rsc.org This strategy is fundamental for creating the chemical probes mentioned previously and for developing novel therapeutics, such as peptide-drug conjugates, which can enhance stability and target specificity. acs.orgnih.gov

Identification of Additional Biological Targets and Therapeutic Modalities

The primary known application of this compound is as a precursor in the synthesis of its aminomethyl derivative, Pregabalin (B1679071). arkat-usa.orggoogle.com However, the compound itself is described as having potential biological activity, likely through interaction with enzymes and receptors involved in neurotransmission. A major frontier of research is the systematic identification of its direct molecular targets to uncover novel therapeutic modalities.

Given its structure as a β-amino acid and an analog of γ-aminobutyric acid (GABA), potential areas of investigation include:

GABA System: Investigating its interaction with GABA receptors (GABA-A and GABA-B), GABA transporters, and enzymes involved in GABA metabolism.

Other Neuromodulatory Systems: Exploring its effects on other neurotransmitter systems, such as glutamate (B1630785) or glycine (B1666218) signaling.

Enzyme Inhibition: Screening the compound against various enzyme classes, particularly those in the central nervous system, could reveal unexpected inhibitory activities.

The discovery of novel, direct biological targets could reposition this compound as a therapeutic agent in its own right, potentially for neurological disorders or other conditions. Its status as a β-amino acid is significant, as peptides containing these structures often exhibit increased resistance to proteolytic degradation, a desirable property for drug development. acs.org

Collaborative Research Opportunities and Translational Potential in Preclinical Settings

Unlocking the full potential of this compound requires a multidisciplinary, collaborative approach. The gaps in our current understanding represent significant opportunities for translational research.

Collaborative Opportunities:

Chemists and Biologists: Synthetic chemists can design and create novel derivatives and chemical probes, which biologists can then use to investigate biological function and identify targets.

Computational and Experimental Scientists: Computational modeling can predict potential protein targets, which can then be validated experimentally. Omics data analysis requires bioinformatics expertise to generate testable hypotheses.

Academia and Industry: Academic labs can focus on fundamental discovery and target validation, while pharmaceutical industry partners can leverage their resources for preclinical development, lead optimization, and clinical translation.

Translational Potential: The structural similarity of this compound to known CNS-active compounds suggests a strong potential for preclinical development. Key preclinical activities would include:

In vitro profiling: Characterizing its activity on a panel of receptors, ion channels, and enzymes.

Cell-based assays: Assessing its functional effects in neuronal and other cell types.

In vivo models: Evaluating its efficacy in animal models of neurological and psychiatric disorders.

The ultimate goal is to translate fundamental discoveries about this compound into new therapeutic strategies. Its value as a chiral building block is clear, but the next chapter in its scientific story will be written by exploring its untapped potential as a bioactive molecule. lookchem.com

Q & A

Q. What are the optimal synthetic routes for (R)-3-Amino-5-methyl-hexanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : A common approach involves the reduction of nitrile precursors (e.g., 3-cyano-5-methylhexanoic acid) using catalytic hydrogenation or borane-based reagents. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are recommended. Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak® columns) and polarimetry to confirm the (R)-configuration. Recrystallization in aqueous ethanol enhances purity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer : The compound is hygroscopic; store lyophilized at -20°C under inert gas. In solution, use pH 7.4 buffers (e.g., phosphate-buffered saline) to prevent racemization. Monitor degradation via LC-MS over 48 hours at 25°C, with ≤5% impurity thresholds .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified in complex biological matrices?

- Methodological Answer : Enantiomeric excess (ee) is determined using:

- Chiral derivatization with Marfey’s reagent (FDAA), followed by LC-MS/MS analysis.

- Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors.

- Circular dichroism (CD) spectroscopy for conformational analysis in solution .

Q. What mechanistic insights exist for the metabolic pathways involving this compound?

- Methodological Answer : Isotopic labeling (¹³C/¹⁵N) combined with NMR tracing identifies metabolic intermediates. In vitro studies using hepatocyte models reveal:

- Transamination to form α-keto derivatives.

- Oxidative decarboxylation pathways mediated by mitochondrial enzymes.

Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots using spectrophotometric assays .

Q. How should researchers address contradictory data on the compound’s solubility and partition coefficients (logP)?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Standardize protocols:

- Shake-flask method in octanol-water systems at 25°C.

- HPLC-derived logP using C18 columns with gradient elution.

Cross-validate with computational models (e.g., ACD/LogP) .

Q. What advanced analytical techniques are suitable for studying intermolecular interactions of this compound with proteins?

- Methodological Answer : Employ:

- Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography or cryo-EM for structural resolution of ligand-protein complexes .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points (148–150°C vs. 142–145°C) for this compound?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Re-evaluate using:

- Thermogravimetric analysis (TGA) to detect solvates/hydrates.

- Powder X-ray diffraction (PXRD) to identify crystalline phases.

Ensure samples are recrystallized from identical solvents (e.g., ethanol/water) .

Tables of Key Parameters

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 148–150°C | DSC | |

| Molecular Weight | 159.23 g/mol | Elemental Analysis | |

| logP (Octanol-Water) | 0.85 ± 0.12 | Shake-Flask | |

| Enantiomeric Purity | ≥98% ee | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.